p-Tolyl salicylate

描述

Historical Context and Evolution of Research on Salicylates

The scientific journey of salicylates is deeply rooted in the long-standing medicinal use of natural sources, primarily the bark of willow trees (genus Salix). Ancient civilizations, including the Sumerians, Egyptians, Greeks, and Romans, recognized the therapeutic properties of willow bark for alleviating pain, fever, and inflammation wiley-vch.desciencehistory.orgwikipedia.orgnih.gov. Hippocrates, around 400 BC, documented the use of willow bark preparations for these ailments sciencehistory.orgwikipedia.org.

The systematic scientific investigation of salicylates began in the 19th century. In 1828, Johann Andreas Buchner isolated salicin (B1681394) from willow bark, and Henri Leroux later obtained it in crystalline form in 1829 wiley-vch.dewikipedia.orgnih.govnih.gov. Raffaele Piria, an Italian chemist, was instrumental in converting salicin into salicylic (B10762653) acid in 1838 wikipedia.orgnih.govnih.gov. The first synthesis of salicylic acid from phenol (B47542) and carbon dioxide was achieved by Hermann Kolbe in 1859, a process later refined by Rudolf Wilhelm Schmitt wiley-vch.de. This marked a significant shift towards synthetic production, paving the way for the development of pharmaceutical applications.

The most prominent salicylate (B1505791) derivative, acetylsalicylic acid (Aspirin), was first synthesized by Charles Frédéric Gerhardt in 1853 nih.govnih.gov, although its widespread therapeutic use began after Felix Hoffmann at Bayer synthesized a purer, more stable form in 1897 sciencehistory.orgnih.govnih.govlatech.eduinformit.org. The commercialization of Aspirin (B1665792) in 1899 by Bayer is considered a landmark event, establishing the foundation for the modern pharmaceutical industry and highlighting the profound impact of salicylate chemistry on medicine sciencehistory.orgnih.govlatech.edu. Research into salicylates has continued to evolve, with a surge in interest over the past two decades, expanding beyond purely medicinal applications to explore their roles in material science and plant biochemistry bumipublikasinusantara.idresearchgate.nettandfonline.comnovapublishers.com.

Significance of p-Tolyl Salicylate within Salicylate Chemistry

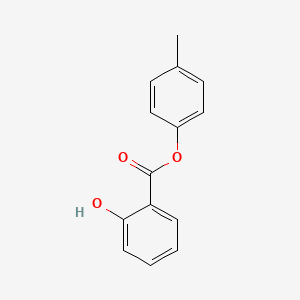

This compound (CAS No. 607-88-5) is a specific ester derivative of salicylic acid, formed by the esterification of the carboxyl group of salicylic acid with p-cresol (B1678582) (4-methylphenol) cymitquimica.comchemicalbook.comcas.orgtcichemicals.com. Its chemical structure, C₁₄H₁₂O₃, with a molecular weight of approximately 228.24 g/mol , positions it as a distinct entity within the vast family of salicylate compounds cymitquimica.comcas.orgchemeo.com.

The synthesis of this compound typically involves the reaction of salicylic acid with p-cresol, often facilitated by dehydrating agents or catalysts like phosphoroxychloride chemicalbook.com. Its physicochemical properties, such as a melting point around 38-40 °C and a white to off-white crystalline appearance, are important for its characterization and handling in laboratory settings cymitquimica.comcas.orgtcichemicals.comlookchem.com.

While salicylic acid and aspirin are primarily known for their pharmacological activities, this compound's significance in academic research often lies in its utility as a chemical intermediate, a building block for more complex molecules, or as a compound with specific material properties. Its structure, featuring the salicylate moiety and a tolyl group, makes it a subject of interest in areas such as organic synthesis and materials science lookchem.com. For instance, related compounds incorporating the p-tolyl group or salicylate structure have been explored for their optical, electrical, and potential medicinal properties ontosight.aipensoft.netresearchgate.netmdpi.com. The presence of the p-tolyl group can influence electronic and steric properties, making it a valuable component in the design of specialized chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 607-88-5 | chemicalbook.comcas.orgtcichemicals.comlookchem.com |

| Molecular Formula | C₁₄H₁₂O₃ | cymitquimica.comcas.orgchemeo.comlookchem.com |

| Molecular Weight | 228.24 g/mol | cymitquimica.comcas.orgtcichemicals.comchemeo.comlookchem.com |

| Appearance | White to Almost white powder to crystal | cymitquimica.comtcichemicals.com |

| Melting Point | 38-40 °C | cas.orgtcichemicals.comlookchem.com |

| Boiling Point | 310.05 °C (rough estimate) | lookchem.com |

| Density | 1.2196 (rough estimate) | lookchem.com |

| Purity | Min. 95.0% (GC); 99%+ HPLC; 99% | cymitquimica.comchemicalbook.comlookchem.com |

| Odor | Very faint floral-green, tenacious odor, reminiscent of Narcissus, Hyacinth | chemicalbook.com |

Current Research Trends and Open Questions

Current academic research involving this compound and its related structures is multifaceted, reflecting the broad impact of salicylate chemistry. While specific studies focusing solely on this compound might be limited, its structural components and derivatives are subjects of ongoing investigation.

Computational and Spectroscopic Studies: Modern research frequently employs computational methods (e.g., Density Functional Theory - DFT) and advanced spectroscopic techniques (FT-IR, NMR, UV-Vis) to elucidate the molecular structure, electronic properties, and potential interactions of salicylate derivatives pensoft.nettandfonline.comgoogle.esresearchgate.netresearchgate.net. Studies on compounds like p-toluidinium salicylate, which shares both the p-tolyl and salicylate motifs, investigate their crystal structures, optical, and electrical properties, contributing to the understanding of structure-property relationships in organic materials pensoft.netresearchgate.net.

Materials Science Applications: The salicylate moiety, combined with aromatic groups like the p-tolyl group, has been explored in the context of functional materials. Research into organic single crystals, liquid crystals, and polymer matrices incorporating salicylate derivatives highlights potential applications in optoelectronics and advanced materials novapublishers.compensoft.netresearchgate.net.

Medicinal Chemistry and Organic Synthesis: Although this article excludes direct discussions of safety or dosage, the broader field of salicylate derivatives continues to be a fertile ground for medicinal chemistry. Related compounds, such as p-Tolyl 4-aminosalicylate, are investigated for potential therapeutic applications ontosight.ai. Furthermore, this compound serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules with diverse functionalities, which are then explored for various biological or material properties lookchem.commdpi.com.

Open Questions:

The precise role and reactivity of this compound as a chemical intermediate in novel synthetic pathways warrant further exploration.

While related compounds are studied for material properties, a comprehensive investigation into the specific material science applications of this compound itself remains an area for potential research.

Understanding the nuanced electronic and steric effects conferred by the p-tolyl ester linkage compared to other salicylate esters could reveal unique properties or reactivities.

Compound List

Acetylsalicylic acid (Aspirin)

Salicylic acid

Salicin

this compound

p-Cresol

Methyl salicylate

p-Toluidinium salicylate

Para-Tolyl 4-Aminosalicylate

Sodium salicylate

4-Methylphenyl Salicylate

Salicylic Acid 4-Methylphenyl Ester

Salicylic Acid p-Tolyl Ester

4-Methylphenyl 2-Hydroxybenzoate

Benzoic acid, 2-hydroxy-, 4-methylphenyl ester

NSC 60999

p-Cresyl salicylate

Thallium(I) hydrogensalicylate

Thallium(I) hydrogenphthalate

Salicylate anion

4-tert-Butylphenyl Salicylate

Salicylic acid phenylethyl ester (SAPE)

4-Hydroxy-1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-3-carboxamide

Structure

3D Structure

属性

IUPAC Name |

(4-methylphenyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYKXJAXRJCLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047508 | |

| Record name | Salicylic acid p-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-88-5 | |

| Record name | p-Cresyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylic acid p-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPHENYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S7I019XJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms for P Tolyl Salicylate and Its Derivatives

Synthesis of p-Tolyl Salicylate (B1505791) Derivatives

Synthesis of Complex p-Tolyl Salicylate-Containing Compounds

Salicylic (B10762653) acid and its derivatives, including esters like this compound, can serve as ligands in coordination chemistry, forming complexes with various metal ions. These complexes often exhibit altered physical, chemical, and biological properties compared to the free ligands or metal ions bioline.org.bromicsonline.orgajol.infoijesi.orgmdpi.combioline.org.brissuu.com.

Metal Complexes: Salicylate ligands, in general, are versatile chelators due to the presence of phenolic and carboxylic acid groups, which can donate electrons to metal centers ijesi.orgissuu.com. Copper(II) complexes with salicylate ligands, such as acetylsalicylic acid and salicylic acid itself, have been synthesized using a green method involving direct mixing of metal salts and ligands in water, followed by moderate heating, yielding complexes in excellent yields (e.g., 80%) bioline.org.brajol.info. These complexes are characterized by techniques like UV-Vis spectrophotometry, X-ray diffraction, solubility, and melting point analysis bioline.org.brajol.info. While specific examples of this compound forming metal complexes are not detailed in the provided snippets, the general behavior of salicylates suggests that this compound could similarly coordinate with metal ions. For instance, tin(IV) complexes with salicylate and acetylsalicylate as axial ligands have been reported researchgate.net. Organotin(IV) compounds involving salicylate ligands have also been synthesized and studied for their biological activities acs.org.

Heterocyclic Compounds: Salicylic acid is a precursor for the synthesis of various heterocyclic compounds researchgate.netjocpr.comgoogle.comgoogle.comnih.gov. For example, Schiff bases and tetrazole derivatives have been prepared from salicylic acid through intermediate azo compounds jocpr.com. Research has also explored the synthesis of 1,4-phenylene bridged bis-heterocyclic compounds, which can involve salicylate moieties researchgate.net. While direct synthesis of complex heterocyclic compounds from this compound is not explicitly detailed, the reactivity of the salicylate core suggests potential for such transformations. For instance, patents describe processes for preparing heterocyclic compounds that may involve salicylate derivatives or related structures google.comgoogle.com.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanism of esterification is crucial for optimizing the synthesis of this compound. The process involves the reaction between the carboxylic acid group of salicylic acid and the hydroxyl group of p-cresol (B1678582).

Reaction Kinetics and Rate Laws in this compound Formation

The esterification of salicylic acid with alcohols, including p-cresol (to form this compound), is typically catalyzed by strong acids like sulfuric acid ma.edudergipark.org.triitm.ac.inuomustansiriyah.edu.iq. The reaction rate depends on several factors, including temperature, reactant concentrations, catalyst concentration, and the presence of any inhibitors or promoters.

Acid Catalysis: Acid catalysts, such as sulfuric acid or solid acid catalysts like zeolites (e.g., H-Y, HZSM-5) and ion-exchange resins (e.g., Amberlyst-15), are employed to increase the reaction rate ma.edudergipark.org.triitm.ac.inuomustansiriyah.edu.iq. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol ma.eduuomustansiriyah.edu.iq. This protonation step lowers the activation energy for the esterification ma.edu.

Rate-Determining Steps: Studies on similar esterifications suggest that the reaction mechanism often involves an initial protonation of the carbonyl group, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Subsequent steps involve proton transfer and the elimination of water to yield the ester ma.eduuomustansiriyah.edu.iqrsc.org. The rate law for such reactions typically depends on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. For example, in the esterification of salicylic acid with dimethyl carbonate using zeolite catalysts, the reaction rate increases with catalyst loading, indicating that the transfer of reactants to the catalyst phase is not rate-limiting iitm.ac.in. In the esterification of salicylic acid with methanol, the reaction rate can be influenced by the concentration of both reactants and the catalyst dergipark.org.truomustansiriyah.edu.iqnjit.edu.

Equilibrium Considerations: Esterification reactions are often reversible, meaning that the ester can be hydrolyzed back to the acid and alcohol. To drive the equilibrium towards ester formation, strategies such as using an excess of one reactant (e.g., methanol) or removing the water by-product (e.g., via pervaporation or azeotropic distillation) are employed ma.eduiitm.ac.inuomustansiriyah.edu.iqnjit.edu.

Transition State Analysis in Esterification

Transition state analysis provides crucial insights into the molecular rearrangements occurring during the esterification process. This can involve theoretical calculations, such as Density Functional Theory (DFT), or experimental methods like kinetic isotope effects.

Theoretical Studies: Computational studies can model the transition states involved in esterification. For instance, in the esterification of salicylic acid with methanol, the acid catalyst lowers the activation energy by facilitating proton transfer and stabilizing intermediates ma.eduuomustansiriyah.edu.iq. DFT calculations can elucidate the geometry and electronic structure of these transition states, revealing the bond-making and bond-breaking processes. For example, studies on ester hydrolysis and esterification mechanisms highlight the formation of tetrahedral intermediates and the associated transition states researchgate.net. Computational analysis of the reaction between sodium phenoxide and carbon dioxide to form sodium salicylate involves identifying transition states and intermediates, with a key step being the electrophilic attack of carbon dioxide on the phenoxide ring, followed by a proton shift rsc.org.

Kinetic Isotope Effects (KIEs): While not explicitly detailed for this compound in the provided searches, KIE studies are a common experimental method to probe transition states. By substituting hydrogen atoms with deuterium (B1214612) at specific positions in the reactants, changes in reaction rates can reveal which bonds are being broken or formed in the rate-determining step. This information helps in distinguishing between different proposed mechanisms and transition state structures.

Compound List

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of p-Tolyl Salicylate (B1505791)

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for the complete characterization of p-Tolyl salicylate.

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy reveals the different types of protons present in the molecule and their relative abundance. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group of the tolyl moiety and the aromatic protons of both the tolyl and salicylate rings.

Methyl Group: The methyl protons of the tolyl group are expected to appear as a sharp singlet due to the absence of adjacent protons. This signal is typically observed in the upfield region, around 2.3-2.4 ppm. One study reported a singlet at 2.71 ppm for a similar compound, potentially indicating the methyl group rsc.org.

Tolyl Aromatic Protons: The para-substituted tolyl ring will exhibit a characteristic pattern. Two protons ortho to the methyl group are expected to resonate as a multiplet (likely a doublet or complex multiplet) in the range of 7.0-7.2 ppm. The other two protons, ortho to the ester linkage, are expected to appear as a similar multiplet in the range of 7.3-7.5 ppm.

Salicylate Aromatic Protons: The salicylate ring, being ortho-substituted with a hydroxyl group, will display a more complex pattern. The proton ortho to the hydroxyl group and meta to the ester linkage typically appears as a doublet around 6.8-7.0 ppm. The proton meta to the hydroxyl and ortho to the ester linkage is expected as a doublet around 7.5-7.7 ppm. The proton ortho to the hydroxyl and para to the ester linkage usually resonates as a doublet around 7.8-8.0 ppm. The proton para to the hydroxyl and meta to the ester linkage is often observed as a triplet or doublet of doublets around 7.3-7.4 ppm.

Phenolic Hydroxyl Group (-OH): The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the ester carbonyl oxygen. It typically appears as a broad singlet in the downfield region, often between 9 and 12 ppm, depending on the solvent and the strength of the hydrogen bond.

Table 3.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Methyl (Tolyl CH₃) | 2.3 - 2.4 | s | 3H | Methyl group of the tolyl moiety |

| Tolyl Aromatic (ortho to CH₃) | 7.0 - 7.2 | m | 2H | Protons ortho to the methyl group |

| Tolyl Aromatic (ortho to O) | 7.3 - 7.5 | m | 2H | Protons ortho to the ester linkage |

| Salicylate Aromatic (ortho to OH) | 6.8 - 7.0 | d | 1H | Proton ortho to hydroxyl group |

| Salicylate Aromatic (meta to OH) | 7.5 - 7.7 | d | 1H | Proton meta to hydroxyl group |

| Salicylate Aromatic (ortho to O) | 7.8 - 8.0 | d | 1H | Proton ortho to ester linkage |

| Salicylate Aromatic (para to OH) | 7.3 - 7.4 | m | 1H | Proton para to hydroxyl group |

| Phenolic Hydroxyl (-OH) | 9.0 - 12.0 | bs | 1H | Phenolic hydroxyl proton (H-bonded) |

Note: 's' = singlet, 'd' = doublet, 'm' = multiplet, 'bs' = broad singlet. Chemical shifts are approximate and can vary with solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methyl carbon, the ester carbonyl carbon, and the various aromatic carbons.

Methyl Carbon: The methyl carbon of the tolyl group is typically observed in the upfield region, around 20-22 ppm. One study reported a signal at 26.6 ppm for a similar compound rsc.org.

Ester Carbonyl Carbon: The carbonyl carbon of the ester group is expected to resonate in the downfield region, typically between 165 and 170 ppm.

Aromatic Carbons: The aromatic carbons will appear in the range of 110-155 ppm.

The carbon bearing the methyl group (tolyl ring) is expected around 138-140 ppm.

The carbon bearing the ester oxygen (tolyl ring) is expected around 150-155 ppm.

The carbons ortho and meta to the methyl group on the tolyl ring will appear in the 125-130 ppm range.

In the salicylate ring, the carbon attached to the hydroxyl group is typically around 160-162 ppm.

The carbon attached to the ester oxygen is expected around 150-155 ppm.

The other aromatic carbons of the salicylate ring will resonate in the 110-140 ppm range, with specific shifts influenced by the ortho hydroxyl and ester substituents.

Table 3.1.2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Assignment |

| Methyl (Tolyl CH₃) | 20 - 22 | Methyl carbon of the tolyl moiety |

| Ester Carbonyl (C=O) | 165 - 170 | Ester carbonyl carbon |

| Tolyl Aromatic (C-CH₃) | 138 - 140 | Aromatic carbon bearing the methyl group |

| Tolyl Aromatic (C-O) | 150 - 155 | Aromatic carbon bearing the ester linkage |

| Tolyl Aromatic (ortho to CH₃) | 129 - 130 | Aromatic carbons ortho to the methyl group |

| Tolyl Aromatic (meta to CH₃) | 125 - 127 | Aromatic carbons meta to the methyl group |

| Salicylate Aromatic (C-OH) | 160 - 162 | Aromatic carbon bearing the hydroxyl group |

| Salicylate Aromatic (C-O) | 150 - 155 | Aromatic carbon bearing the ester linkage |

| Salicylate Aromatic (ortho to OH) | 110 - 115 | Aromatic carbons ortho to hydroxyl group |

| Salicylate Aromatic (ortho to O) | 120 - 125 | Aromatic carbons ortho to ester linkage |

| Salicylate Aromatic (meta to OH) | 130 - 135 | Aromatic carbons meta to hydroxyl group |

| Salicylate Aromatic (meta to O) | 135 - 140 | Aromatic carbons meta to ester linkage |

Note: Chemical shifts are approximate and can vary with solvent.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming structural connectivity. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be applied to this compound.

COSY: A ¹H-¹H COSY experiment would reveal correlations between directly bonded protons, helping to delineate the spin systems within the aromatic rings. For instance, it would show the coupling between adjacent aromatic protons on both the tolyl and salicylate rings.

HSQC: An HSQC experiment correlates protons directly to the carbons to which they are attached. This is crucial for assigning specific proton signals to their corresponding carbon signals. For example, the methyl proton singlet would be correlated to the methyl carbon signal.

HMBC: An HMBC experiment shows correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for connecting different parts of the molecule, such as linking the tolyl methyl protons to the tolyl ring carbons, or confirming the connectivity between the phenolic proton and the salicylate ring carbons, and between the aromatic protons and the ester carbonyl carbon. For example, the methyl protons of the tolyl group would show correlations to the carbons of the tolyl ring, and the phenolic proton would show correlations to carbons in the salicylate ring. Studies on similar compounds, like p-tolyl benzoate, have utilized these techniques to confirm assignments iranchembook.ir.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the presence and nature of functional groups and intermolecular interactions.

Vibrational Mode Assignment and Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption/scattering bands corresponding to its functional groups and aromatic systems.

O-H Stretching: The phenolic hydroxyl group is expected to show a stretching vibration. Due to the potential for intramolecular hydrogen bonding with the ester carbonyl, this band is typically observed as a broad absorption in the IR spectrum in the region of 3200-3400 cm⁻¹ asianpubs.orgfarmaceut.org.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as sharp bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed below 3000 cm⁻¹ (around 2950-2850 cm⁻¹) libretexts.org.

C=O Stretching (Ester): The ester carbonyl group is a strong vibrational marker. For this compound, this is expected to appear as a prominent band in the IR spectrum, likely in the range of 1720-1750 cm⁻¹. Studies on related salicylates suggest that intramolecular hydrogen bonding can shift this band to lower wavenumbers compared to typical non-hydrogen-bonded esters asianpubs.orgfarmaceut.org.

C-O Stretching: The ester C-O stretching vibrations are typically found in the 1100-1250 cm⁻¹ region.

Aromatic Ring Vibrations: Both C=C stretching vibrations within the aromatic rings and C-H bending modes (in-plane and out-of-plane) will contribute to the spectra, particularly in the fingerprint region (below 1500 cm⁻¹) libretexts.orgresearchgate.net. These bands provide a unique spectral fingerprint for the molecule.

Table 3.2.1: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Assignment |

| O-H Stretch (Phenolic) | 3200 - 3400 | Broad, Medium | Phenolic hydroxyl group (H-bonded) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic C-H stretching |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium | Methyl C-H stretching |

| C=O Stretch (Ester) | 1720 - 1750 | Strong | Ester carbonyl stretching |

| Aromatic C=C Stretch | 1500 - 1600 | Medium | Aromatic ring stretching |

| C-O Stretch (Ester) | 1100 - 1250 | Strong | Ester C-O stretching |

| C-H Bending (Aromatic) | 700 - 900 | Variable | Aromatic C-H out-of-plane bending (fingerprint) |

Note: Wavenumbers are approximate and can vary based on the specific molecular environment and the spectroscopic technique used.

Hydrogen Bonding Analysis via Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating hydrogen bonding. In this compound, the phenolic hydroxyl group is positioned close to the ester carbonyl group, favoring the formation of an intramolecular hydrogen bond (O-H···O=C). This is a common feature in salicylic (B10762653) acid and its derivatives, such as methyl salicylate asianpubs.orgfarmaceut.orgmdpi.com.

The presence of such an intramolecular hydrogen bond can be inferred from several spectral features:

Shift in O-H Stretching Frequency: The O-H stretching band in the IR spectrum is often shifted to lower wavenumbers and becomes broader when involved in hydrogen bonding. This indicates a weakening of the O-H bond and a strengthening of the hydrogen bond.

Changes in C=O Stretching Frequency: The ester carbonyl stretching frequency can also be affected by intramolecular hydrogen bonding. It may shift to lower wavenumbers compared to a non-hydrogen-bonded ester due to increased electron density on the oxygen atom, which participates in the hydrogen bond.

Fingerprint Region Changes: Vibrations involving the hydrogen-bonded proton and the atoms forming the hydrogen bond (O-H bending, C-O stretching) can also show characteristic shifts in the fingerprint region of the IR spectrum.

By comparing the vibrational spectra of this compound with those of similar compounds lacking such hydrogen bonding or with different degrees of hydrogen bonding, the extent and nature of these interactions can be elucidated.

Compound Name Table:

| IUPAC Name | Common Name | CAS Registry Number |

| 4-Methylphenyl 2-hydroxybenzoate | This compound | 607-88-5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

While specific detailed UV-Vis spectral data for this compound is not extensively detailed in the provided search results, UV-Vis spectroscopy is a standard method for characterizing aromatic compounds like this compound. The presence of conjugated pi systems within the phenyl rings and the ester linkage is expected to lead to absorption in the ultraviolet region of the spectrum. These absorptions correspond to electronic transitions, typically π→π* and n→π* transitions, which are influenced by the chromophores present in the molecule. The exact wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities (ε) would be determined experimentally and provide fingerprints for the compound, indicating the energy levels of its electronic states. Research into similar salicylate esters suggests absorptions in the range of 200-300 nm, characteristic of aromatic π systems.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation patterns of this compound. Electron ionization (EI) mass spectrometry is a common technique used for such analyses. The NIST WebBook provides mass spectral data for this compound, confirming its molecular weight of 228.2433 nist.gov.

The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 228, corresponding to the intact molecule. Fragmentation occurs as the molecule loses characteristic pieces, providing structural information. Common fragmentation pathways for esters like this compound include:

Loss of the tolyloxy group: This would result in a fragment corresponding to salicylic acid or its acylium ion.

Cleavage of the ester bond: This can lead to fragments derived from the salicylic acid moiety (e.g., m/z 138 for salicylic acid) and the p-tolyl moiety (e.g., m/z 107 for the p-tolyl cation).

Loss of smaller neutral molecules: Such as CO or CO₂ from the salicylate part.

Fragmentation of the tolyl group: Leading to peaks associated with toluene (B28343) or its fragments.

Table 1: Key Mass Spectrometry Fragments of this compound (Illustrative)

| Fragment Description | m/z (Calculated) |

| Molecular Ion (M⁺) | 228 |

| Loss of p-tolyloxy radical (C₇H₇O) | 138 |

| Salicyloyl cation (C₇H₅O₂⁺) | 121 |

| p-Tolyl cation (C₇H₇⁺) | 107 |

| Loss of CO from salicyloyl cation | 93 |

| Loss of CO₂ from salicyloyl cation | 93 |

| Toluene fragment (C₇H₈) | 92 |

Note: Specific fragment abundances and additional minor fragments would be observed in an actual mass spectrum.

X-ray Diffraction Studies of this compound and its Crystal Structures

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information.

Crystal Growth: Obtaining suitable single crystals of this compound.

Data Collection: Mounting a single crystal on an X-ray diffractometer and collecting diffraction data.

Structure Solution and Refinement: Using computational methods to determine the atomic positions and refine the model until it accurately describes the observed diffraction pattern.

A typical output from single crystal XRD would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), Z (number of formula units per unit cell), and atomic coordinates. This data is essential for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the bulk properties of the solid.

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and to characterize the bulk crystalline nature of a sample. Unlike single crystal XRD, it analyzes a sample composed of many small crystallites. The resulting diffraction pattern is a series of peaks at specific angles (2θ) corresponding to the d-spacings (interplanar distances) within the crystal lattice, as described by Bragg's Law.

For this compound, a PXRD pattern would serve to:

Confirm Crystallinity: Distinguish between crystalline and amorphous forms.

Phase Identification: Match the pattern to known crystalline forms or databases.

Polymorph Screening: Identify different crystalline forms (polymorphs) that the compound might exhibit.

Quality Control: Ensure batch-to-batch consistency in the crystalline structure.

The characteristic peaks in a PXRD pattern are unique to a specific crystalline structure and can be used for identification and quantification.

Compound List:

| Common Name | IUPAC Name | CAS Number |

| This compound | 4-Methylphenyl 2-hydroxybenzoate | 607-88-5 |

| p-Cresyl salicylate | 4-Methylphenyl 2-hydroxybenzoate | 607-88-5 |

| Salicylic acid, p-tolyl ester | 4-Methylphenyl 2-hydroxybenzoate | 607-88-5 |

| 4-Methylphenyl salicylate | 4-Methylphenyl 2-hydroxybenzoate | 607-88-5 |

Computational Chemistry and Theoretical Investigations of P Tolyl Salicylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for electronic structure calculations of molecules. It has been applied to study various aspects of p-Tolyl salicylate (B1505791), including its geometry, electronic distribution, and vibrational characteristics.

Geometry Optimization and Structural Parameters

Geometry optimization using DFT methods aims to find the most stable arrangement of atoms in a molecule by minimizing its total energy. This process yields optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and potential interactions. While specific optimized parameters for p-Tolyl salicylate were not detailed in the provided search results, DFT studies on related salicylate derivatives and other organic molecules often report detailed geometric parameters. For instance, studies on similar structures often use DFT functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) for geometry optimization ntu.edu.twnih.govdoi.orgnih.govmdpi.comtandfonline.comtandfonline.com. These studies typically present tables of optimized bond lengths and angles, which are then used for further analysis, such as vibrational frequency calculations nih.govtandfonline.com.

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic structure of this compound can be investigated using DFT to determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are critical for understanding the molecule's chemical reactivity, electronic transitions, and potential for charge transfer. The HOMO represents the outermost electrons available for bonding or reaction, while the LUMO represents the lowest energy unoccupied orbital that can accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity and potential for electronic excitation.

While specific HOMO-LUMO values for this compound were not found in the search results, studies on analogous compounds often report these values. For example, in a study on a related thiazolidin-4-one derivative, the HOMO–LUMO energy gap obtained from the PBE0 functional was found to agree with experimental UV-VIS measurements researchgate.net. Similarly, for other organic molecules, TD-DFT calculations are used to predict electronic transitions and HOMO-LUMO energies, revealing charge transfer characteristics within the molecule mdpi.com. These calculations are typically performed using functionals like B3LYP with various basis sets nih.govdoi.orgmdpi.comtandfonline.com.

Vibrational Spectra Prediction and Assignment

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating vibrational frequencies and their corresponding intensities, computational methods can help assign specific modes of vibration to particular functional groups or molecular motions. This theoretical prediction is often compared with experimental spectra to confirm the molecular structure and understand its dynamic behavior.

Studies on salicylate derivatives and related compounds frequently involve the prediction of vibrational spectra using DFT nih.govdoi.orgnih.govtandfonline.comtandfonline.comscience.govresearchgate.net. For instance, potential energy distribution (PED) analysis is commonly employed to assign vibrational modes, such as C-H stretching, C-C stretching, and carbonyl stretching, based on calculated frequencies nih.govdoi.orgnih.govtandfonline.comresearchgate.net. These calculations typically utilize methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) nih.govdoi.orgtandfonline.comtandfonline.comresearchgate.net. The agreement between predicted and experimental vibrational spectra serves as a validation of the computational model and the assigned structural features.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the distribution of electron density and electrostatic potential across a molecule. It helps identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), providing insights into the molecule's reactivity and intermolecular interactions.

MEP maps are frequently generated using DFT calculations for various organic compounds nih.govdoi.orgnih.govmdpi.com. These maps reveal areas of partial negative charge (electron-rich) and partial positive charge (electron-deficient) on the atoms of the molecule. For this compound, MEP analysis would likely highlight the oxygen atoms of the ester and hydroxyl groups as regions of high electron density, while the hydrogen atoms attached to aromatic rings and the carbonyl carbon might show regions of lower electron density, indicating potential sites for electrophilic or nucleophilic attack, respectively.

Ab Initio Computational Methods

Ab initio computational methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2), offer an alternative approach to electronic structure calculations. Unlike DFT, ab initio methods derive their results directly from fundamental quantum mechanical principles without empirical parameters, relying solely on the Schrödinger equation. These methods can provide highly accurate results, especially for smaller molecules, but are computationally more intensive.

While specific ab initio calculations for this compound were not extensively detailed in the search results, studies on related systems have employed these methods. For example, one study utilized Hartree-Fock (HF) level calculations with a 6-31G(d',p') basis set for geometry optimization and vibrational frequency calculations on related compounds ntu.edu.tw. Ab initio calculations have also been used to illuminate the effects of hydrogen bonding on the structure of copper complexes involving salicylate ligands rsc.org. These methods are valuable for obtaining fundamental electronic properties and understanding reaction mechanisms where high accuracy is paramount.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules interact with each other and their environment, providing insights into conformational changes, binding affinities, and dynamic processes.

While direct MD simulations specifically detailing the interactions of this compound were not found, MD simulations have been extensively used to study the behavior of salicylate and its derivatives in various contexts. For instance, MD simulations have investigated the effects of salicylate on lipid bilayers, revealing how salicylate interacts with the bilayer interface, influences electrostatic potential, and causes structural changes such as decreased headgroup area per lipid and increased lipid tail order nih.govnih.gov. These studies highlight the capability of MD simulations to elucidate the dynamic interactions of salicylate-like molecules with complex systems, such as biological membranes. Applying MD simulations to this compound could provide valuable information on its behavior in solution, its interactions with other molecules, or its dynamic conformational landscape.

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and predicting the reactivity and stability of organic molecules like this compound. These methods allow for the calculation of various descriptors that quantify a molecule's propensity to undergo chemical transformations or its inherent robustness.

Key Computational Descriptors and Their Significance:

Frontier Molecular Orbitals (HOMO-LUMO Gap): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the energy gap between them (ΔEHOMO-LUMO) are critical indicators of a molecule's reactivity and stability. A larger HOMO-LUMO gap generally suggests greater stability and lower reactivity, as more energy is required to excite electrons or initiate a chemical reaction. Conversely, a smaller gap indicates higher reactivity and potential for electron transfer processes researchgate.netresearchgate.netgrowingscience.comresearchgate.netasianresassoc.org.

Ionization Potential (IP) and Electron Affinity (EA): IP represents the energy required to remove an electron, while EA is the energy released when an electron is added. These values, derived from HOMO and LUMO energies respectively, provide insights into a molecule's electron-donating and electron-accepting capabilities, which are fundamental to its reactivity growingscience.comresearchgate.netrasayanjournal.co.in.

Chemical Hardness (η) and Electrophilicity (ω): Chemical hardness quantifies a molecule's resistance to deformation of its electronic cloud, indicating its stability. Higher hardness correlates with greater stability. Electrophilicity measures a molecule's ability to accept electrons, serving as an indicator of its reactivity towards nucleophiles growingscience.comresearchgate.netrasayanjournal.co.in.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic sites) or electron-deficient (electrophilic sites). This analysis is vital for predicting sites of electrophilic or nucleophilic attack and understanding intermolecular interactions growingscience.comresearchgate.netrasayanjournal.co.intandfonline.com.

Fukui Functions: These functions are used to predict the site-selectivity of chemical reactions by identifying the most reactive atoms within a molecule for nucleophilic or electrophilic attacks researchgate.nettandfonline.com.

While specific quantitative data for this compound for these descriptors were not directly found in the provided search snippets, studies on closely related compounds like Salicylic (B10762653) acid offer representative values. For instance, Salicylic acid has been computationally found to possess a HOMO-LUMO energy gap of approximately 4.742 eV, indicating a degree of reactivity compared to its isomers with larger gaps growingscience.comresearchgate.net. Such calculations are typically performed using DFT functionals like B3LYP with basis sets such as 6-311++G(d,p) researchgate.netgrowingscience.comresearchgate.netmwjscience.commwjscience.com.

Table 1: Representative Reactivity Descriptors for Salicylic Acid

| Descriptor | Value (eV) | Significance | Reference |

| HOMO-LUMO Gap (ΔE) | ~4.742 | Indicates reactivity (lower gap = higher reactivity) | growingscience.comresearchgate.net |

| Ionization Potential (I) | Varies | Electron-donating ability | growingscience.comrasayanjournal.co.in |

| Electron Affinity (A) | Varies | Electron-accepting ability | growingscience.comrasayanjournal.co.in |

| Chemical Hardness (η) | Varies | Resistance to electronic deformation (stability) | growingscience.comrasayanjournal.co.in |

| Electrophilicity (ω) | Varies | Tendency to accept electrons (reactivity) | growingscience.comrasayanjournal.co.in |

Solvent Effects on this compound Properties through Computational Models

The behavior and properties of molecules in solution can differ significantly from their gas-phase characteristics due to interactions with the surrounding solvent molecules. Computational models, particularly implicit solvent models, are widely used to simulate these effects.

Implicit Solvent Models:

Implicit or continuum solvent models treat the solvent as a continuous medium that polarizes in response to the solute molecule. These models are computationally less demanding than explicit solvent simulations and include methods such as:

Polarizable Continuum Model (PCM): Various implementations exist, including Conductor-like Screening Model (COSMO) and Integral Equation Formalism PCM (IEF-PCM) q-chem.compyscf.orgnih.gov. These models represent the solute within a cavity embedded in a dielectric continuum, accounting for electrostatic interactions and polarization effects q-chem.comnih.gov.

Solvation Model Density (SMD): Another widely used model for calculating solvation free energies pyscf.org.

These models allow researchers to investigate how solvent polarity, dielectric constant, and other solvent properties influence molecular properties such as electronic spectra, dipole moments, reaction rates, and conformational stabilities researchgate.netresearchgate.netasianresassoc.orgmwjscience.commwjscience.comq-chem.comchemrxiv.org.

Impact of Solvent Polarity:

Studies on Salicylic acid and its derivatives have demonstrated that solvent polarity can significantly alter electronic properties. For instance, an increase in solvent polarity generally leads to:

A decrease in the HOMO-LUMO energy gap, suggesting increased reactivity in more polar solvents researchgate.netmwjscience.commwjscience.com.

An increase in dipole moments and polarizability, reflecting greater charge separation and response to electric fields mwjscience.commwjscience.com.

Changes in ionization potentials and electron affinities, influencing electron transfer processes mwjscience.commwjscience.com.

These effects are crucial for understanding how this compound might behave in various chemical reactions or biological environments. The choice of solvent can thus tune the electronic and reactive properties of the molecule.

Table 2: Influence of Solvent Polarity on Salicylic Acid's HOMO-LUMO Gap

| Solvent | Polarity (Dielectric Constant, ε) | HOMO-LUMO Gap (eV) | Trend with Polarity | Reference |

| Gas Phase | 1 | ~4.742 | Baseline | growingscience.comresearchgate.net |

| Benzene | ~2.3 | Varies | Decreases | mwjscience.commwjscience.com |

| Chloroform | ~4.8 | Varies | Decreases | mwjscience.commwjscience.com |

| Dichloromethane | ~8.9 | Varies | Decreases | mwjscience.commwjscience.com |

| DMSO | ~46.7 | Varies | Decreases | mwjscience.commwjscience.com |

| Water | ~78.4 | ~4.7928 | Decreases | mwjscience.commwjscience.com |

Note: Specific values for this compound were not found in the provided snippets. Data for Salicylic acid is presented as a representative example of trends observed in related compounds.

Compound Name List

this compound

Salicylic acid

p-tert-butylphenyl salicylate

3,5 Dimethyl Pyrazolium 3,5 Dichloro Salicylate (DPDS)

p-toluidinium salicylate (PTSA)

Urea

Carvacrol

Menthol

Pencycuron (PNC)

3,5-dinitrosalicylic acid

2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol (DCBIP)

Photochemical and Photophysical Properties of P Tolyl Salicylate

Excited State Dynamics and Relaxation Pathways

The excited-state dynamics of p-Tolyl salicylate (B1505791) are likely governed by several relaxation pathways, typical for molecules capable of ESIPT. These pathways dictate how the molecule dissipates energy after absorbing light.

Singlet and Triplet Excited States

Upon absorption of light, p-Tolyl salicylate will initially reach a singlet excited state (S₁). From this singlet state, molecules can undergo various processes, including fluorescence (radiative decay), internal conversion (non-radiative decay to the ground state), or intersystem crossing (ISC) to a triplet excited state (T₁) msu.edulibretexts.orgyoutube.comresearchgate.netmdpi.com. Triplet states are generally longer-lived than singlet states due to spin-forbidden transitions msu.edulibretexts.orgyoutube.commdpi.com. The presence of the p-tolyl group might influence the energy levels and transition probabilities of these states compared to simpler salicylates.

Excited-State Intramolecular Proton Transfer (ESIPT)

The salicylate moiety in this compound is predisposed to ESIPT. This process typically involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. Upon excitation, the acidity of the hydroxyl proton increases, facilitating its transfer to the carbonyl oxygen, forming a transient keto-tautomer in the excited state mdpi.comtubitak.gov.triitk.ac.inmdpi.comnih.gov. This tautomer can then relax via fluorescence, often with a significantly larger Stokes shift (emission at longer wavelengths) compared to the emission from the original enol form mdpi.comtubitak.gov.trmdpi.com. The p-tolyl group's electronic influence on the salicylate core could modulate the efficiency and kinetics of this proton transfer. For instance, solvent polarity can significantly affect ESIPT dynamics, as observed in related compounds ntu.edu.tw.

Fluorescence and Phosphorescence Studies

Fluorescence is the rapid emission of light from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state msu.edulibretexts.org. Compounds exhibiting ESIPT often display dual fluorescence, originating from both the initial enol form and the tautomeric keto form in their excited states mdpi.comtubitak.gov.trmdpi.com. The relative intensities and positions of these emission bands are sensitive to the molecular environment, including solvent polarity and hydrogen bonding asianpubs.orgntu.edu.twresearchgate.net.

Photodegradation Pathways and Mechanisms

The photodegradation of this compound would likely involve pathways common to aromatic esters and phenols under UV irradiation. These can include:

Direct Photolysis: Absorption of UV light can lead to the homolytic or heterolytic cleavage of chemical bonds, initiating radical or ionic reaction pathways nih.gov. For esters, cleavage of the ester bond or degradation of the aromatic rings are possible.

Photo-oxidation: In the presence of oxygen, excited states can lead to photo-oxidative degradation, potentially involving reactive oxygen species like singlet oxygen (¹O₂) researchgate.netnih.govnih.gov.

Solvent/Matrix Interactions: The stability of this compound in different media will influence its photodegradation. For example, in photocatalytic systems involving semiconductors like TiO₂, degradation can occur via radical intermediates generated by the semiconductor scielo.brpsu.edumdpi.com.

The specific photodegradation mechanisms would depend on the wavelength of light, the presence of oxygen, the solvent or matrix, and any co-existing catalysts or sensitizers. Salicylic (B10762653) acid itself has been studied in photocatalytic degradation, showing different pathways compared to other molecules like phenol (B47542) scielo.brpsu.edumdpi.com.

Environmental Fate and Degradation Studies of P Tolyl Salicylate

Biodegradation Pathways and Microbial Metabolism

Available literature indicates that ester compounds, including salicylate (B1505791) esters, are generally susceptible to biodegradation by microorganisms present in environmental matrices such as soil, water, and sediment pjoes.comacs.org. While specific studies detailing the biodegradation pathways of p-Tolyl salicylate are limited, it is understood that such compounds are often initially hydrolyzed into their constituent alcohol and acid components europa.eucanada.ca. For this compound, this hydrolysis would yield salicylic (B10762653) acid and p-cresol (B1678582).

Table 6.1: Biodegradation of this compound

| Environmental Compartment | Primary Degradation Process | Expected Metabolites/Products | Key Microorganisms/Pathways (General) | Specific Data for this compound |

| Soil, Water, Sediment | Biodegradation | Salicylic acid, p-Cresol | Various bacteria, fungi; pathways via phenol (B47542), catechol nih.govmdpi.comscielo.br | No specific data available tcichemicals.com |

Hydrolysis Kinetics and Mechanisms in Aquatic Environments

Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond, yielding the parent carboxylic acid and alcohol chemguide.co.ukresearchgate.netuomustansiriyah.edu.iqscribd.comwhiterose.ac.ukscribd.com. For this compound, hydrolysis would result in the formation of salicylic acid and p-cresol europa.eucanada.ca. This process can occur abiotically, often catalyzed by acids or bases in aquatic environments chemguide.co.uk. Alkaline hydrolysis is typically an irreversible process, while acid-catalyzed hydrolysis can be reversible chemguide.co.uk. The rate of ester hydrolysis is influenced by factors such as the chemical structure of the ester, including the nature of the alcohol moiety and the steric hindrance around the ester bond europa.eucanada.ca.

While the general mechanism of ester hydrolysis is well-established, specific kinetic data (e.g., hydrolysis rate constants, half-lives under various pH and temperature conditions) for this compound in aquatic environments are not extensively documented in the reviewed literature. The SDS for this compound indicates that no specific data on hydrolysis kinetics are available tcichemicals.com. Therefore, based on the general behavior of salicylate esters, it is expected to undergo hydrolysis, contributing to the environmental presence of salicylic acid and p-cresol.

Table 6.2: Hydrolysis of this compound in Aquatic Environments

| Hydrolysis Condition | Expected Rate | Mechanism | Products | Specific Data for this compound |

| Aquatic Environments (Acidic/Neutral/Alkaline) | Variable, dependent on pH and temperature chemguide.co.uk | Acid or base catalyzed | Salicylic acid, p-Cresol | No specific kinetic data available tcichemicals.com |

Photolytic Degradation in Various Environmental Matrices

Photolytic degradation, the breakdown of a substance by light, is another important environmental transformation process pjoes.com. Some salicylate esters, such as methyl salicylate, exhibit UV absorption properties that suggest potential for direct photolysis europa.eu. Photodegradation pathways for related compounds have indicated that salicylate derivatives can be formed from the breakdown of other esters nih.govfrontiersin.org.

However, specific studies investigating the photolytic degradation of this compound in various environmental matrices (e.g., water, soil, atmosphere) are limited. The SDS for this compound indicates a lack of available data concerning its photolytic degradation tcichemicals.com. Therefore, while photolysis is a potential degradation route for salicylate esters, its significance and specific pathways for this compound remain largely uncharacterized.

Table 6.3: Photolytic Degradation of this compound

| Environmental Matrix | Light Source | Degradation Potential | Identified Photoproducts | Specific Data for this compound |

| Water, Soil, Air | UV/Visible | Possible europa.eu | Not specified | No specific data available tcichemicals.com |

Sorption and Mobility in Soil and Sediment

The fate and transport of chemical compounds in soil and sediment are significantly influenced by their sorption behavior, which describes the extent to which they bind to soil or sediment particles psu.edumdpi.comresearchgate.netirost.irplos.org. Sorption is a critical factor in determining a chemical's mobility, bioavailability, and persistence in terrestrial and aquatic environments psu.edumdpi.comirost.irecetoc.org. Key parameters used to describe sorption include the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) psu.edu.

Factors influencing sorption include the physical and chemical properties of the soil or sediment, such as organic matter content, clay content, pH, and cation exchange capacity, as well as the chemical properties of the sorbate, such as hydrophobicity and the presence of functional groups psu.edumdpi.comresearchgate.netirost.irplos.org. Salicylic acid, a hydrolysis product of this compound, exhibits sorption behavior influenced by soil mineralogy, with clay and iron oxide content playing significant roles mdpi.complos.orgnih.gov. Studies indicate that soils with higher clay and Fe oxide content generally show greater sorption of salicylic acid plos.orgnih.gov.

Despite the general understanding of sorption processes and the known sorption behavior of salicylic acid, specific data regarding the sorption coefficients (Kd, Koc) and mobility of this compound in soil and sediment are not available in the reviewed literature. The SDS for this compound explicitly states that no data are available for its mobility in soil tcichemicals.com. Consequently, its potential for leaching into groundwater or its distribution within soil profiles cannot be definitively assessed without further experimental data.

Table 6.4: Sorption and Mobility of this compound

| Soil/Sediment Type | Key Sorption Influences | Sorption Coefficient (Kd) | Sorption Coefficient (Koc) | Mobility Classification | Specific Data for this compound |

| Various soils/sediments | Organic matter, clay content, pH psu.edumdpi.comirost.irplos.org | No specific data available | No specific data available | Not classified | No data available tcichemicals.com |

Compound Name List

this compound

Salicylic acid

p-Cresol

Hexyl salicylate

Methyl salicylate

Ethyl salicylate

Aspirin (B1665792) (Acetylsalicylic acid)

Phthalic acid

o-Phthalic anhydride (B1165640)

Benzenediol

p-Benzoquinone

Phenol

Catechol

Cis-cis muconate

4-Methylphenyl Salicylate

p-Cresyl Salicylate

Salicylic Acid 4-Methylphenyl Ester

Salicylic Acid p-Tolyl Ester

Biological Activity and Molecular Mechanisms of P Tolyl Salicylate and Its Analogues

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of pharmacological research, as many diseases are characterized by the dysregulation of specific enzymatic pathways. Salicylates, in general, are known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. The presence of a p-tolyl group can further influence the binding affinity and selectivity of such compounds.

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the prostaglandin (B15479496) synthesis pathway, which plays a significant role in inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes.

Salicylic (B10762653) Acid as a Base Inhibitor : Salicylic acid itself is considered a weak inhibitor of COX enzymes. While it decreases prostaglandin synthesis, its inhibitory potency against COX-2 is reported to be around an IC50 of 100 µM sigmaaldrich.com. Aspirin (B1665792) (acetylsalicylic acid), a derivative, is a more potent inhibitor and is known for its irreversible inactivation of COX enzymes through covalent modification acs.org. Studies on salicylate (B1505791) metabolites suggest that some, like gentisic acid and salicyl-coenzyme A, can significantly suppress COX-2-dependent prostaglandin E2 production, implying that the salicylate scaffold can be modified for enhanced COX inhibition nih.gov.

Influence of the p-Tolyl Group : Research on compounds incorporating a p-tolyl group has shown varying degrees of COX inhibition. For instance, certain compounds featuring a p-tolyl moiety have been identified as weak inhibitors of both COX-1 and COX-2, with IC50 values in the range of 7–13.2 µM researchgate.net. Another study reported a compound containing a p-tolyl group that exhibited balanced inhibition of COX-1 (IC50 = 7 µM) and COX-2 (IC50 = 9 µM) mdpi.com. Furthermore, synthetic efforts to create COX inhibitors based on pyrazole (B372694) structures have incorporated p-tolyl groups, noting their interaction with enzyme binding pockets and contributing to inhibitory effects jst.go.jp. These findings suggest that the p-tolyl group, when appropriately positioned within a molecular scaffold, can contribute to COX inhibitory activity.

Table 1: Cyclooxygenase (COX) Inhibition Data for Related Compounds

| Compound Name/Description | Target Enzyme | IC50 Value (µM) | Reference |

| Compound E (5-(4-(methylsulfonyl)phenyl)-4-p-tolyl-3H-1,2-dithiole-3-thione) | COX-1 | 7 | mdpi.com |

| Compound E (5-(4-(methylsulfonyl)phenyl)-4-p-tolyl-3H-1,2-dithiole-3-thione) | COX-2 | 9 | mdpi.com |

| Compounds with p-tolyl group (general class) | COX-1/COX-2 | 7–13.2 | researchgate.net |

| Salicylate (general) | COX-2 | ~100 | sigmaaldrich.com |

| Aspirin (Acetylsalicylic acid) | COX-1/COX-2 | 5.35 (for COX-2) | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for treating type 2 diabetes and obesity nih.govresearchgate.net.

Salicylic Acid Scaffolds for PTP1B Inhibition : Salicylic acid-based compounds have been identified as potent inhibitors of PTP1B nih.govresearchgate.netrsc.org. These ligands often target the second phosphotyrosine binding site of PTP1B nih.gov. Studies have shown that certain salicylic acid derivatives can effectively suppress PTP1B activity and restore insulin receptor phosphorylation levels in cellular assays rsc.org.

Role of the Tolyl Group : In contrast to the positive findings with salicylic acid scaffolds, research on compounds containing a tolyl group in the context of PTP1B inhibition has yielded less promising results. Some "tolyl inhibitors" were found to be significantly less active and less selective compared to other analogues, potentially due to poor water solubility or less favorable binding interactions with the PTP1B active site rsc.orgnih.gov. While the presence of a p-tolyl group in some molecules did not preclude PTP1B inhibition rsc.org, it appears that the salicylate moiety is more critical for potent and selective PTP1B inhibition.

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Data for Related Compounds

| Compound Name/Description | Target Enzyme | IC50 Value (µM) | Reference |

| Tolyl inhibitors (20a-e) | PTP1B | Less active | rsc.orgnih.gov |

| Salicylic acid-based ligands (general class) | PTP1B | Potent | nih.govresearchgate.netrsc.org |

| Mucusisoflavone B (4) | PTP1B | 2.5 ± 0.2 | researchgate.net |

Beyond COX and PTP1B, salicylates have been investigated for their effects on other enzyme systems.

Topoisomerase II Inhibition : Salicylic acid has been characterized as a catalytic inhibitor of topoisomerase II (topo II), an enzyme essential for DNA topology regulation and chromatid separation nih.gov. Notably, salicylate selectively inhibits the α isoform of topoisomerase II, without preventing enzyme-DNA interaction or promoting stabilization of closed clamps on DNA nih.gov. This isoform selectivity suggests a specific mechanism of action for salicylate in interfering with DNA processing.

Future Directions and Emerging Research Areas

Novel Applications in Materials Science

Research into salicylate (B1505791) derivatives, including p-Tolyl salicylate, is exploring their integration into advanced materials to impart specific functionalities. A significant area of development involves the modification of polymers to enhance their properties, particularly degradability. Studies have demonstrated that incorporating salicylate units into polyester (B1180765) backbones, through transesterification processes, can significantly improve their hydrolytic degradability without compromising essential mechanical or barrier properties acs.org. This approach offers a pathway to creating more sustainable and environmentally friendly plastic alternatives.

Furthermore, salicylate ions have shown promise as dopants in conductive polymer coatings, such as polypyrrole (PPy). PPy films doped with salicylate ions have exhibited effectiveness in corrosion protection for metals, presenting a sustainable alternative to traditional toxic coatings nih.gov. The unique electronic and steric properties of this compound could potentially be leveraged to fine-tune the performance of such functional materials, including their stability, conductivity, and protective capabilities. Emerging research also points to the use of phenolic compounds, related to salicylate structures, in the development of advanced materials like liquid crystals and in the synthesis of metal nanoparticles, suggesting broader potential for this compound in materials innovation bumipublikasinusantara.idchemscene.com.

| Material Type | Modification Strategy | Enhanced Property/Application | Reference |

| Polyesters (e.g., Polylactide) | Transesterification with salicylate units | Enhanced hydrolytic degradability | acs.org |

| Polypyrrole (PPy) | Salicylate ion doping | Corrosion protection for metals (sustainable alternative) | nih.gov |

| Metal Nanoparticles | Synthesis using phenolic acids (related to salicylates) | Potential for catalytic and environmental remediation uses | nih.govresearchgate.net |

Development of Advanced Delivery Systems

The inherent properties of salicylates make them candidates for incorporation into sophisticated drug delivery systems, particularly for topical and transdermal applications. Research is focused on enhancing the skin permeation and targeted release of salicylates. Studies on salicylic (B10762653) acid and methyl salicylate highlight the importance of formulation design, exploring both passive and active strategies to improve delivery nih.govsmolecule.com. Emerging technologies aim to control the release kinetics and optimize drug retention within the skin layers.

Salicylate derivatives are also being investigated for more specialized delivery systems. For instance, methacrylic derivatives of 5-amino salicylic acid (5-ASA) have been synthesized for colon-specific drug delivery, utilizing pH-sensitive swelling properties to ensure release in the target intestinal environment scispace.com. Furthermore, novel vehicles such as ionic liquids and deep eutectic solvents are being explored. Ionic liquids derived from amino acid esters, for example, are being investigated as potential carriers for non-steroidal anti-inflammatory drugs, including salicylate derivatives, for topical delivery, aiming to improve hydrophilicity and potentially add antimicrobial activity mdpi.com. Patents also describe self-emulsifiable compositions designed to enhance the stability and delivery of salicylates in topical formulations google.com.

| Delivery System Type | Salicylate Derivative/Inspiration | Key Feature/Application | Reference |

| Topical/Transdermal | Salicylic acid, Methyl salicylate | Enhanced skin permeation, controlled release, improved efficacy | nih.govsmolecule.comgoogle.com |

| Colon-Specific Delivery | 5-amino salicylic acid (5-ASA) | pH-sensitive swelling, targeted release in the colon | scispace.com |

| Ionic Liquids | Salicylic acid derivatives | Vehicles for NSAIDs, enhanced hydrophilicity, potential antimicrobial activity | mdpi.com |

| Deep Eutectic Solvents | Phenolic compounds (related) | Responsive systems for targeted drug delivery, tunable properties | rsc.org |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

| AI/ML Application Area | AI/ML Technique/Tool | Objective/Outcome | Reference |

| Chemical Synthesis Optimization | Bayesian Optimization, ML | Optimizing reaction conditions (temperature, solvent, time) for yield and efficiency | chemrxiv.orgchemcopilot.comnih.govnih.gov |

| Drug Discovery | Generative AI, Virtual Screening | Designing novel molecules, predicting efficacy/toxicity, identifying drug targets, optimizing molecular modifications | mdpi.comwikipedia.orgnih.goveurekalert.orgspringernature.com |

| Retrosynthesis & Route Planning | Large Language Models (LLMs) | Predicting synthetic pathways, generating reaction conditions | arxiv.org |

| Formulation Optimization | ML Tools | Adjusting ingredient concentrations, predicting product performance | chemcopilot.com |

Sustainable Synthesis and Environmental Remediation Strategies for Salicylates

The drive towards sustainable chemistry is fostering the development of greener synthesis methods for compounds like this compound and its related phenolic esters. Research highlights solvent-free conditions, the use of biocatalysts, and microwave-assisted techniques as environmentally benign approaches jetir.orgscispace.commdpi.com. For instance, metal catalysts supported on clays (B1170129) have shown high efficiency in ester synthesis and deprotection under mild, solvent-free conditions jetir.org. Biocatalysis using enzymes or whole-cell systems offers another avenue for eco-friendly production of phenolic esters mdpi.com.

Beyond synthesis, salicylate-based materials are being explored for environmental applications. The use of phenolic acids, which share structural similarities with salicylates, in the green synthesis of metal nanoparticles (e.g., palladium) is a growing field, with these nanoparticles showing potential in environmental remediation processes, such as catalytic degradation of pollutants nih.govresearchgate.net. Furthermore, the incorporation of salicylate units into polymers, as discussed in materials science, contributes to the development of more degradable and sustainable materials, indirectly aiding in environmental management by reducing persistent plastic waste acs.org.

| Synthesis/Application Area | Method/Strategy | Benefits/Outcome | Reference |

| Sustainable Synthesis | Solvent-free, Green Catalysis (e.g., clay-supported) | High conversion, selectivity, reduced waste | jetir.org |

| Sustainable Synthesis | Biocatalysis (enzymes, whole cells) | Eco-friendly production, utilization of waste materials | mdpi.com |

| Nanoparticle Synthesis | Phenolic acids as reductants/stabilizers | Green synthesis, potential for environmental remediation (catalysis, pollutant degradation) | nih.govresearchgate.net |

| Sustainable Materials | Salicylate-modified polymers | Enhanced biodegradability, reduced environmental persistence | acs.org |

| Corrosion Protection Coatings | Salicylate-doped PPy films | Sustainable alternative to toxic coatings, effective corrosion inhibition | nih.gov |

Compound Name List:

this compound (p-cresyl salicylate)

Salicylic acid

Methyl salicylate

5-amino salicylic acid (5-ASA)

Benzothiadiazole derivatives

Salicylate esters

Polylactide

Polycaprolactone

Poly(ethylene terephthalate)

Polypyrrole (PPy)

Ionic liquids

Deep eutectic solvents (DES)

Phenolic compounds

Phenolic esters

Palladium nanoparticles (PdNPs)

Artificial Intelligence (AI)

Machine Learning (ML)

Large Language Models (LLMs)

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for p-tolyl salicylate, and how do reaction conditions impact yield and purity?

- Methodological Answer:

- Esterification : React salicylic acid with p-cresol (p-methylphenol) using acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction completion via thin-layer chromatography (TLC) .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating. Optimize parameters like temperature (80–120°C) and microwave power (300–600 W) to minimize side products .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm purity via melting point (35–40°C) and HPLC analysis .

Q. Which spectroscopic techniques are most effective for characterizing p-tolyl salicylate?

- Methodological Answer: